Benzo[b]thiophene-5-sulfonyl chloride
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Overview
Description
Benzo[b]thiophene-5-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO2S2 and a molecular weight of 232.71 g/mol . It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used in research and industrial applications due to its reactivity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Benzo[b]thiophene derivatives are key constituents of emitters, semiconductors, and photosensitizers for organic optoelectronic devices .
Mode of Action
Benzo[b]thiophene-5-sulfonyl chloride is synthesized from aryne precursors and alkynyl sulfides . The compound interacts with its targets through an aryne reaction with alkynyl sulfides, leading to the formation of benzo[b]thiophenes . This interaction results in a wide range of 3-substituted benzothiophenes .
Biochemical Pathways
Benzo[b]thiophene derivatives are known to play a significant role in various research fields, including pharmaceutical sciences and materials chemistry .
Result of Action
Benzo[b]thiophene derivatives are known to be crucial players for functional materials due to their air-stability and commercial availability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-5-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonation of benzo[b]thiophene followed by chlorination. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, while the chlorination step involves the use of thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and chlorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonate esters, and thiols, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Benzo[b]thiophene-5-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Benzo[b]thiophene-2-sulfonyl chloride
- Benzo[b]thiophene-3-sulfonyl chloride
- Thiophene-2-sulfonyl chloride
Comparison: Benzo[b]thiophene-5-sulfonyl chloride is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
IUPAC Name |
1-benzothiophene-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJHYDVNAYQMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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